4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Overview
Description
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluoro group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition, as benzimidazole derivatives are known to inhibit various enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer or infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro and sulfonamide groups can enhance binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide include other benzimidazole derivatives, such as:
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
4-fluoro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXKACUKLNTEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161774 | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338410-92-7 | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338410-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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